molecular formula C10H17Cl3O2 B097699 Octyl trichloroacetate CAS No. 16958-78-4

Octyl trichloroacetate

Cat. No.: B097699
CAS No.: 16958-78-4
M. Wt: 275.6 g/mol
InChI Key: GNKXBEJZRKOBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl trichloroacetate, also known as acetic acid, trichloro-, octyl ester, is an organic compound with the molecular formula C10H17Cl3O2. It is an ester formed from the reaction of trichloroacetic acid and octanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl trichloroacetate is typically synthesized through the esterification reaction between trichloroacetic acid and octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CCl3COOH+C8H17OHCCl3COOC8H17+H2O\text{CCl}_3\text{COOH} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{CCl}_3\text{COOC}_8\text{H}_{17} + \text{H}_2\text{O} CCl3​COOH+C8​H17​OH→CCl3​COOC8​H17​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions, minimizing side reactions and improving product purity .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and octanol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Octyl trichloroacetate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of octyl trichloroacetate primarily involves its hydrolysis to release trichloroacetic acid and octanol. Trichloroacetic acid is a strong acid that can denature proteins and precipitate nucleic acids, making it useful in biochemical applications. The ester linkage in this compound is susceptible to enzymatic cleavage, which is exploited in various biological studies .

Comparison with Similar Compounds

    Octyl acetate: An ester formed from octanol and acetic acid, used as a flavoring agent and solvent.

    Trichloroacetic acid: A strong acid used in chemical peels and as a reagent in organic synthesis.

Uniqueness: Octyl trichloroacetate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity compared to other esters like octyl acetate. This makes it particularly useful in specific chemical reactions and industrial applications .

Properties

IUPAC Name

octyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXBEJZRKOBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287558
Record name Octyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-78-4
Record name NSC51569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid octyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl trichloroacetate
Reactant of Route 2
Reactant of Route 2
Octyl trichloroacetate
Reactant of Route 3
Reactant of Route 3
Octyl trichloroacetate
Reactant of Route 4
Reactant of Route 4
Octyl trichloroacetate
Reactant of Route 5
Reactant of Route 5
Octyl trichloroacetate
Reactant of Route 6
Reactant of Route 6
Octyl trichloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.